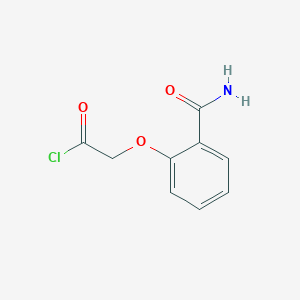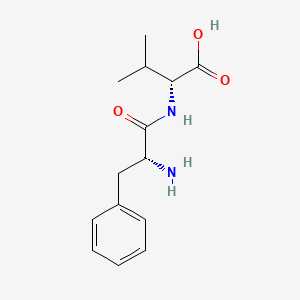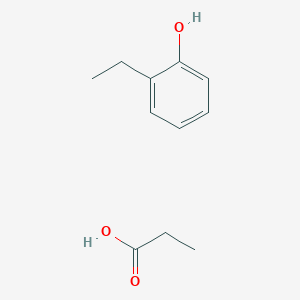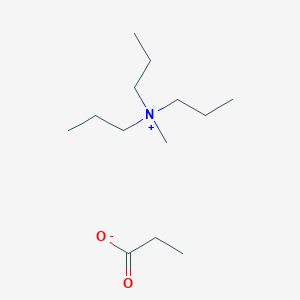
N-Methyl-N,N-dipropylpropan-1-aminium propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. These compounds are characterized by their nitrogen atom, which is bonded to four organic groups, making them positively charged ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,N-dipropylpropan-1-aminium propanoate typically involves a multi-step process. One common method is the alkylation of tertiary amines. The process begins with the reaction of N,N-dipropylpropan-1-amine with methyl iodide to form N-Methyl-N,N-dipropylpropan-1-aminium iodide. This intermediate is then reacted with sodium propanoate to yield the final product, this compound .
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds like this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
N-Methyl-N,N-dipropylpropan-1-aminium propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
科学的研究の応用
N-Methyl-N,N-dipropylpropan-1-aminium propanoate has several applications in scientific research:
作用機序
The mechanism of action of N-Methyl-N,N-dipropylpropan-1-aminium propanoate involves its interaction with biological membranes. The positively charged ammonium group allows the compound to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar in structure but with a chloride ion instead of a propanoate group.
N-Ethyl-N,N-dipropylpropan-1-aminium iodide: Contains an ethyl group instead of a methyl group and an iodide ion.
Uniqueness
N-Methyl-N,N-dipropylpropan-1-aminium propanoate is unique due to its specific combination of alkyl groups and the propanoate ion. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .
特性
CAS番号 |
116538-40-0 |
|---|---|
分子式 |
C13H29NO2 |
分子量 |
231.37 g/mol |
IUPAC名 |
methyl(tripropyl)azanium;propanoate |
InChI |
InChI=1S/C10H24N.C3H6O2/c1-5-8-11(4,9-6-2)10-7-3;1-2-3(4)5/h5-10H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChIキー |
TYGMXGLQEONTHA-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(CCC)CCC.CCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


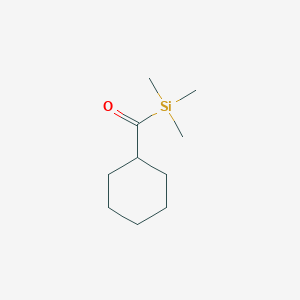
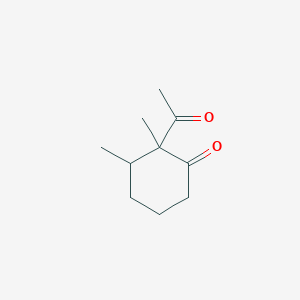
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
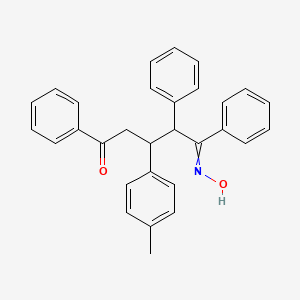
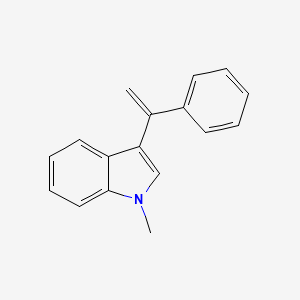

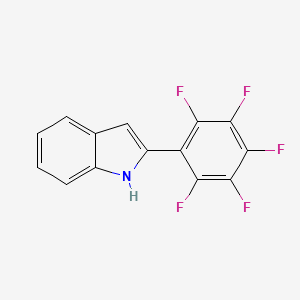
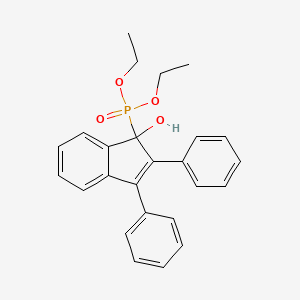
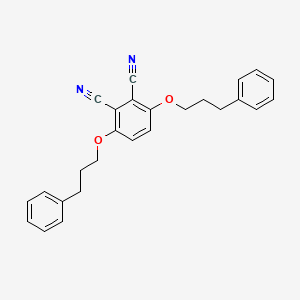
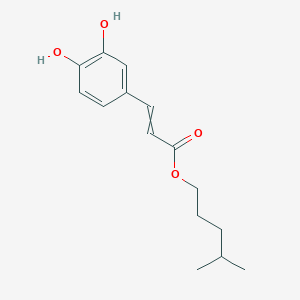
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)
